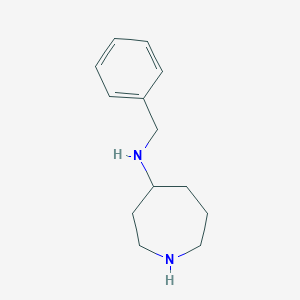

N-benzylazepan-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-benzyl derivatives, such as N-benzylazepan-4-amine, involves various chemical pathways. One study describes the conversion of substituted 3-anilinopropanamides to N-benzyl derivatives through an uncatalyzed amine exchange reaction with benzylamine, yielding up to 41% . Another approach for synthesizing benzylamines is reported using a homogeneous iron complex to catalyze the direct coupling of benzyl alcohols with simpler amines, a method known as the borrowing hydrogen methodology . This versatile method allows for the synthesis of a variety of substituted secondary and tertiary benzylamines, including the synthesis of N-benzyl piperidines through various pathways.

Molecular Structure Analysis

The molecular structure of this compound can be inferred from related compounds. For instance, the crystal structures of molecular salts derived from benzylamine and organic acids have been characterized by X-ray diffraction, revealing that the NH2 groups in benzylamine moieties are protonated when the acids are deprotonated . These structures are stabilized by strong charge-assisted NH⋯O hydrogen bonds and other weak nonbonding interactions, contributing to the formation of high-dimensional framework structures.

Chemical Reactions Analysis

This compound can participate in various chemical reactions. The synthesis of N-glycosyl amines, for example, involves the reaction of benzylidene-D-glucopyranose with substituted aromatic amines, including benzylamine derivatives . The reaction outcomes are characterized by spectroscopic methods, indicating the formation of beta anomeric forms of N-glycosyl amines. Additionally, the study on anticonvulsant activity of benzamide analogs suggests that modifications to the benzylamine structure, such as acylation or alkylation of the amino group, can significantly affect biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be deduced from studies on similar benzylamine compounds. The melting points of various benzylamine salts have been reported, and their structural properties have been analyzed through IR and elemental analysis . The reactivity of benzylamines in the synthesis of N-glycosyl amines and their characterization through NMR, UV-Vis, FTIR spectroscopy, and mass spectrometry provide insights into the chemical behavior of these compounds .

Applications De Recherche Scientifique

Catalytic Methodologies

N-benzylazepan-4-amine, as part of the broader category of benzylamines, plays a significant role in various pharmaceutical compounds. A study by Yan, Feringa, and Barta (2016) in "ACS Catalysis" highlights the development of sustainable catalytic methodologies for the synthesis of benzylamines. This includes the direct coupling of benzyl alcohols with simpler amines, employing iron catalysts, to produce a variety of substituted benzylamines. This method is noteworthy for its versatility, including the one-pot synthesis of nonsymmetric tertiary amines and the synthesis of N-benzyl piperidines, demonstrating its potential for pharmaceutical synthesis (Yan, Feringa, & Barta, 2016).

Synthesis and Medicinal Chemistry

In the realm of medicinal chemistry, benzylamines, including this compound, are crucial. For instance, Zhang et al. (2018) in "PLoS Pathogens" explored benzoxaborole-based compounds targeting infectious diseases, demonstrating how aminomethyl-benzoxaboroles, through an enzymatic pathway involving amine oxidase, are activated into potent trypanocides. This study underscores the significance of benzylamines in developing treatments for neglected tropical diseases (Zhang et al., 2018).

Furthermore, Loidreau et al. (2020) in "Pharmaceuticals" synthesized various N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido-, or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives as anticancer agents. Their study evaluated the antiproliferative activity of these compounds on colorectal cancer cell lines, highlighting the therapeutic potential of benzylamine derivatives in oncology (Loidreau et al., 2020).

Polymer Science and Material Chemistry

Benzylamines are also significant in polymer science. For instance, the study by Achilias and Sideridou (2004) in "Macromolecules" examined the kinetics of the benzoyl peroxide/amine initiated free-radical polymerization of dental dimethacrylate monomers. This research is crucial for understanding the polymerization process used in dental materials, showcasing the importance of benzylamines in material chemistry (Achilias & Sideridou, 2004).

Safety and Hazards

N-benzylazepan-4-amine is associated with certain hazards. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation .

Mécanisme D'action

Target of Action

It’s worth noting that many amines, including n-benzylazepan-4-amine, often interact with various neurotransmitter systems in the brain .

Mode of Action

Amines generally act as either agonists or antagonists at various neurotransmitter receptors . Agonists increase the activity of particular neurotransmitters, while antagonists decrease their activity .

Biochemical Pathways

Amines can have significant effects on various biochemical pathways, particularly those involving neurotransmitters .

Pharmacokinetics

The compound’s molecular weight (20432) and physical form (liquid) suggest that it may have certain pharmacokinetic properties .

Result of Action

Amines can have profound effects on mood, thinking, perception, and behavior by affecting brain chemistry .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, exposure to heat, moisture, oxidation, high or low pH, biological contamination, and light can lead to instability of the Active Pharmaceutical Ingredient (API) . Furthermore, the hygroscopicity of the excipient and process-related factors such as compression and granulation tableting methods can also induce instability of the API .

Propriétés

IUPAC Name |

N-benzylazepan-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-5-12(6-3-1)11-15-13-7-4-9-14-10-8-13/h1-3,5-6,13-15H,4,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUAUELLNOWIHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]cyclohexanecarboxamide](/img/structure/B3017699.png)

![6-(3-Chloro-2-methylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3017701.png)

![3-Methyl-7-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B3017703.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B3017704.png)

![[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile](/img/structure/B3017708.png)

![2-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine;hydrochloride](/img/structure/B3017710.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B3017711.png)

![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3017713.png)

![N-(Oxolan-2-ylmethyl)-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide](/img/structure/B3017719.png)